2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide
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Description
“2-Amino-3-(4-chlorophenyl)propanoic acid” is a phenylalanine derivative . It has a molecular formula of C9H10ClNO2 . The compound is also known as L-4-chlorophenylalanine .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(4-chlorophenyl)propanoic acid” can be represented by the SMILES notation: C1=CC(=CC=C1CC(C(=O)O)N)Cl . The compound has an average mass of 199.634 Da and a monoisotopic mass of 199.04001 Da .Physical and Chemical Properties Analysis
The compound “2-Amino-3-(4-chlorophenyl)propanoic acid” has a molecular weight of 199.64 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Safety and Hazards
While specific safety and hazard information for “2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide” is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)propanoic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.BrH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRXSZLPANIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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